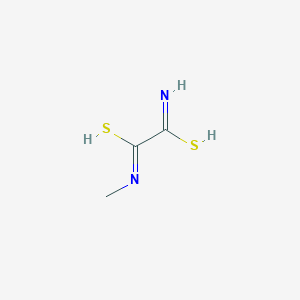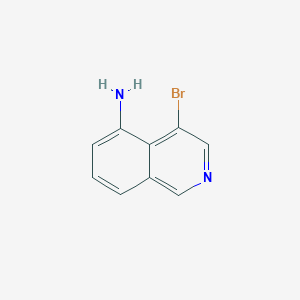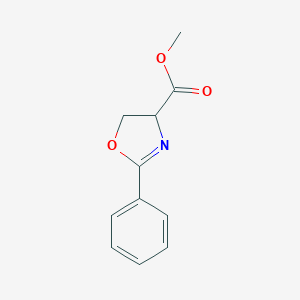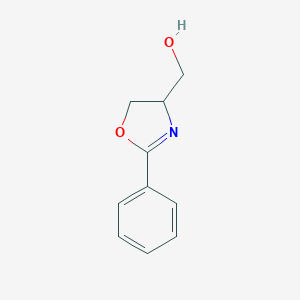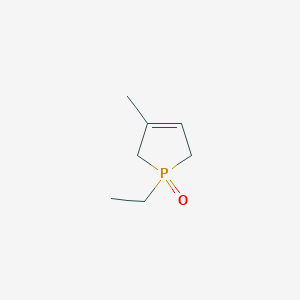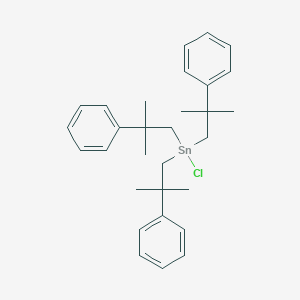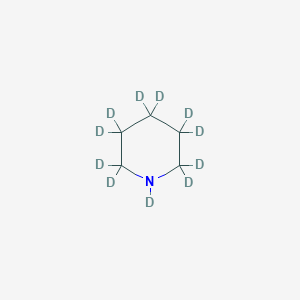
Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate
Descripción general
Descripción
“Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate” is a chemical compound used as a reactant for the synthesis of various derivatives . It is used in the production of orally bioavailable P2Y12 antagonists for the inhibition of platelet aggregation and piperidine derivatives .
Molecular Structure Analysis
The molecular formula of “Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate” is C14H19NO3 . The InChI code is 1S/C14H19NO3/c16-10-12-6-8-15(9-7-12)14(17)18-11-13-4-2-1-3-5-13/h1-5,12,16H,6-11H2 . The molecular weight is 249.30 g/mol .Chemical Reactions Analysis
“Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate” is used as a reactant in the synthesis of various compounds. It is used in the production of orally bioavailable P2Y12 antagonists for the inhibition of platelet aggregation and piperidine derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of “Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate” include a refractive index of n20/D 1.543 (lit.), boiling point of 167 °C/0.2 mmHg (lit.), and a density of 1.554 g/mL at 25 °C (lit.) .Aplicaciones Científicas De Investigación
Pharmacology
In pharmacology, Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate serves as a crucial intermediate for the synthesis of various pharmacologically active molecules. It has been utilized in the development of P2Y12 antagonists , which are important for inhibiting platelet aggregation, a key factor in the prevention of thrombosis . Additionally, its derivatives are explored for their potential antibacterial activity, particularly in the synthesis of oxazolidinone-quinolone hybrids .
Organic Synthesis
This compound is widely used in organic synthesis as a building block for constructing complex molecules. It is particularly valuable in the synthesis of spiropiperidine frameworks, which are a core structure in many natural products and pharmaceuticals . Its utility in creating molecular diversity through various synthetic strategies makes it a staple in organic laboratories.
Medicinal Chemistry
In medicinal chemistry, Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate is employed in the design and synthesis of drug candidates. It is a key component in the creation of cyclic prodrugs and peptidomimetics , which can enhance the bioavailability and efficacy of therapeutic agents . Its role in drug design is pivotal due to its ability to introduce piperidine, a common motif in medicinal compounds.
Analytical Chemistry
Analytical chemists use this compound as a standard or reference material in chromatographic analysis and spectroscopy. Its well-defined structure and properties allow for accurate calibration and method development in analytical instruments, ensuring precise measurements and analysis in research settings .
Biochemistry
In biochemistry, Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate is explored for its interactions with biological macromolecules. It can be used to study enzyme inhibition, receptor-ligand interactions, and other biochemical pathways. Its role in understanding the biochemical basis of diseases and the development of therapeutic interventions is of significant interest .
Industrial Chemistry
The industrial applications of Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate include its use as an intermediate in the large-scale synthesis of chemicals and pharmaceuticals. Its stability and reactivity make it suitable for various chemical processes, contributing to the efficient production of industrial compounds .
Chemical Research
In chemical research, this compound is a valuable tool for exploring new chemical reactions and pathways. It is used in the study of multicomponent reactions , cycloadditions , and hydrogenation processes, which are fundamental in the development of new synthetic methodologies .
Drug Design
Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate is instrumental in the design of new drugs, particularly in the field of central nervous system disorders. It is involved in the synthesis of compounds that target cholinesterase receptors , which are important in the treatment of conditions like Alzheimer’s disease .
Safety And Hazards
Propiedades
IUPAC Name |
benzyl 4-(hydroxymethyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c16-10-12-6-8-15(9-7-12)14(17)18-11-13-4-2-1-3-5-13/h1-5,12,16H,6-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LINIORCIRVAZSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90353037 | |
| Record name | Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90353037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate | |
CAS RN |
122860-33-7 | |
| Record name | Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90353037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | benzyl 4-(hydroxymethyl)piperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

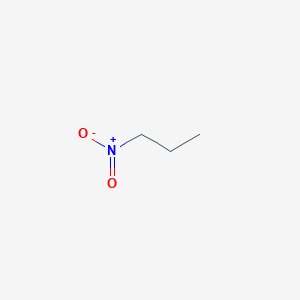
![Spiro[2.3]hexane-1-carboxylic Acid](/img/structure/B105017.png)
